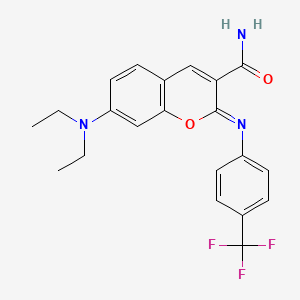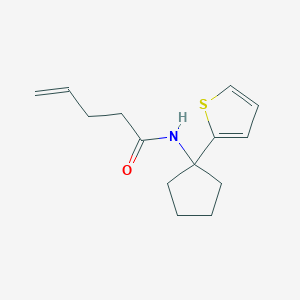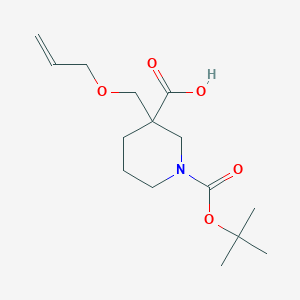
(Z)-7-(diethylamino)-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the chromene ring system, possibly through a Perkin or Knoevenagel condensation, followed by the introduction of the trifluoromethyl group. The trifluoromethyl group can be introduced using various methods, including the use of trifluoromethylating reagents or through radical trifluoromethylation .Scientific Research Applications
Fluorescence Probes and Sensing Applications
Research has shown that derivatives of the specified compound exhibit remarkable properties as fluorescence probes, capable of detecting ions like Cu²⁺ in biological and environmental samples due to their selective fluorescence quenching mechanisms. These properties are harnessed for the development of highly sensitive and selective chemosensors, indicating potential for extensive use in bioimaging, environmental monitoring, and diagnostic applications (Zhou Peng, 2010); (Xianjiao Meng et al., 2018).
Antimicrobial Studies
Compounds synthesized from this chromene derivative have been evaluated for antimicrobial activities, demonstrating significant efficacy against various bacterial and fungal strains. This suggests their potential as lead compounds for developing new antimicrobial agents, providing a foundation for further pharmaceutical research and development (A. El-Agrody et al., 2011); (R. Yamgar et al., 2014).
Synthesis and Characterization of Novel Compounds
Innovative synthesis techniques have been developed for creating derivatives of this compound, which are characterized by their unique structural and physicochemical properties. These studies not only contribute to the field of organic chemistry but also open avenues for the exploration of these compounds in various industrial and pharmaceutical applications (G. C. Anjan Kumar et al., 2022).
Optical and Photophysical Studies
The chromene derivatives exhibit significant optical and photophysical properties, making them suitable for applications in materials science, such as the development of fluorescent materials with high quantum yields. These properties are crucial for the advancement of optical devices, sensors, and other technologies that require materials with specific light-emitting characteristics (T. Shimasaki et al., 2021).
properties
IUPAC Name |
7-(diethylamino)-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2/c1-3-27(4-2)16-10-5-13-11-17(19(25)28)20(29-18(13)12-16)26-15-8-6-14(7-9-15)21(22,23)24/h5-12H,3-4H2,1-2H3,(H2,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHUCNIZUIAASE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-(diethylamino)-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2412353.png)
![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)
![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)






![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)
